molecular formula C17H16ClN3O4S B4579809 N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide

N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide

Cat. No. B4579809
M. Wt: 393.8 g/mol
InChI Key: ZPPJZXBUQXJXQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide and related compounds involves multiple steps, including condensation reactions, cyclization, and functional group transformations. One study describes the synthesis and characterization of a related molecule, emphasizing the use of various spectroscopic tools for evaluation as an antifungal agent (Al-Wabli et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through crystallographic methods, revealing configurations and conformations essential for biological activity. For example, one study provided a detailed X-ray structure analysis, highlighting the configuration of the imine moiety and the overall molecular geometry (Al-Wabli et al., 2019).

Scientific Research Applications

Synthesis and Analgesic Activity

Research has been conducted on the synthesis of new compounds bearing a moiety similar to the specified chemical, which were then evaluated for their analgesic activity. For instance, one study involved the synthesis of pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety, which were characterized by spectral data and tested for analgesic activity (Saad, Osman, & Moustafa, 2011).

Antimicrobial and Antitubercular Activities

Another area of research focuses on the synthesis of novel carboxamide derivatives of quinolones and their evaluation for antimicrobial and antitubercular activities. These studies involve refluxing certain quinolinone compounds with substituted benzoic acid, leading to the synthesis of compounds that exhibited promising antibacterial, antifungal, and antitubercular activities (Kumar, Fernandes, & Kumar, 2014).

Enaminones as Building Blocks

Enaminones have been utilized as building blocks for synthesizing various heterocyclic compounds with potential antitumor and antimicrobial activities. This research includes the development of N-arylpyrazole-containing enaminones and their reactions with different compounds to yield pyridine derivatives, bipyrazoles, and other heterocycles. The cytotoxic effects of some compounds against human cell lines have been explored, showing inhibition effects comparable to those of standard drugs (Riyadh, 2011).

Synthesis of Formazans

Research on the synthesis of formazans from Mannich bases of thiadiazole as antimicrobial agents represents another application. This involves complex synthesis steps leading to compounds with evaluated in vitro antimicrobial activity against various bacterial and fungal strains. Some compounds showed moderate activity, highlighting the potential of these syntheses in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c18-13-4-2-1-3-11(13)8-26-9-16(22)20-21-17(23)19-12-5-6-14-15(7-12)25-10-24-14/h1-7H,8-10H2,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPJZXBUQXJXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NNC(=O)CSCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-{[(2-chlorobenzyl)sulfanyl]acetyl}hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide
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N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide
Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide

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